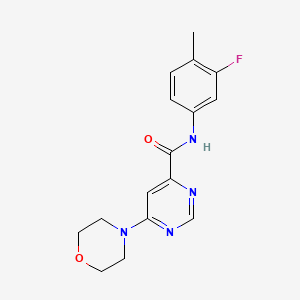![molecular formula C10H18O2 B2493788 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis CAS No. 2137028-98-7](/img/structure/B2493788.png)
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized by its unique structural configuration, which includes a tetrahydropyran ring substituted with methyl groups and a propanone moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of a suitable precursor with reagents that introduce the desired functional groups and stereochemistry.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organometallic compounds, with reactions often conducted under anhydrous conditions to prevent unwanted side reactions.
Scientific Research Applications
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[(2R,4r,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl]ethanone and 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]butan-1-one share structural similarities.
Properties
IUPAC Name |
1-[(2R,6S)-2,6-dimethyloxan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-10(11)9-5-7(2)12-8(3)6-9/h7-9H,4-6H2,1-3H3/t7-,8+,9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJGYHONZMLCIN-JVHMLUBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1C[C@H](O[C@H](C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2493705.png)
![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)
![2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B2493708.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)

![Ethyl 2-{4-methoxy-[1,1'-biphenyl]-3-YL}acetate](/img/structure/B2493711.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)


![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine](/img/structure/B2493718.png)
![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)
![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)

![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2493726.png)
